8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester
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Overview
Description
8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester is a complex organic compound that belongs to the class of boronic acid esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound, featuring a bicyclic azabicyclo[3.2.1]octane core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, often starting from achiral tropinone derivatives.
Introduction of the Boronic Acid Pinacol Ester Group: This step involves the reaction of the azabicyclo[3.2.1]octane derivative with boronic acid pinacol ester under suitable conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce various reduced derivatives.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester has a wide range of scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Research into its potential as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction mechanism typically involves the formation of a palladium complex, which facilitates the coupling of the boronic acid ester with an aryl or vinyl halide to form a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Atropine: A tropane alkaloid with a similar bicyclic structure.
Hyoscyamine: Another tropane alkaloid with similar biological activity.
Tropic Acid Esters: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of 8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester lies in its combination of a boronic acid ester group with the azabicyclo[3.2.1]octane core. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2304631-78-3 |
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Molecular Formula |
C14H24BNO2 |
Molecular Weight |
249.16 g/mol |
IUPAC Name |
(1R,5S)-8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C14H24BNO2/c1-13(2)14(3,4)18-15(17-13)10-8-11-6-7-12(9-10)16(11)5/h8,11-12H,6-7,9H2,1-5H3/t11-,12+/m1/s1 |
InChI Key |
VMFYNGPXDWTHCY-NEPJUHHUSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H](C2)N3C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C |
Origin of Product |
United States |
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